7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one
Description
Properties
Molecular Formula |
C6H3F3N4O |
|---|---|
Molecular Weight |
204.11 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)12-5-10-2-11-13(3)5/h1-2H,(H,10,11,12,14) |
InChI Key |
HGWNRSFBEJSJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)NC1=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Amino-1,2,4-triazoles with β-Ketoesters
Methodology:
Condensation of 3-amino-1,2,4-triazoles with ethyl acetoacetate or trifluoroacetoacetate under reflux in toluene with catalytic p-toluenesulfonic acid has been widely employed. This approach yields the intermediate triazolo[1,5-a]pyrimidin-7(4H)-ones .
3-Amino-1,2,4-triazole + Ethyl acetoacetate/trifluoroacetoacetate → [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
| Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl acetoacetate / trifluoroacetoacetate + p-toluenesulfonic acid | Reflux in toluene | 50–90 | , |
Research Discovery:
Spectroscopic and X-ray data confirmed the formation of the keto-tautomers, with high yields indicating the method's efficiency. The process is regioselective, favoring the formation of the desired heterocycle.
Chlorination to Form 7-Chloro Derivatives
Methodology:
Chlorination of the heterocyclic core using phosphorus oxychloride (POCl₃) under reflux conditions introduces the chloro group at the 7-position.
[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one + POCl₃ → 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
| Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|
| POCl₃ | Reflux 6 hours | 58–90 | , |
Notes:
The chlorination step is crucial for subsequent nucleophilic substitution reactions to diversify the compound's structure.
Functionalization at the 7-Position
Nucleophilic Substitution with Amines
Methodology:
Reaction of 7-chloro derivatives with various amines (aromatic or aliphatic) in ethanol or isopropanol at elevated temperatures produces amino derivatives.
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine + Amine → 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine
Data:
| Amine Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aromatic amines | Reflux in ethanol | 30–90 | , |
One-Pot and Alternative Synthesis Routes
Recent advances have explored one-pot strategies to streamline synthesis:
One-pot cyclization and trifluoromethylation:
Combining the heterocycle formation with trifluoromethylation in a single vessel reduces steps and improves overall yields, with reported yields around 40–60%.Microwave-assisted synthesis:
Microwave irradiation accelerates reaction times and enhances yields, particularly in the cyclization step.
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted cyclization + trifluoromethylation | 100–150°C, 10–30 min | 55–65 |
Summary of Key Data
Chemical Reactions Analysis
Key Reaction:
Chlorination at Position 7
The hydroxyl group at position 7 is replaced with chlorine to enhance reactivity for further substitutions:
-
Reagent : Phosphorus oxychloride (POCl)
-
Outcome : Converts 7-hydroxy to 7-chloro derivatives, enabling nucleophilic aromatic substitution (NAS) reactions.
Example:
Nucleophilic Aromatic Substitution (NAS)
The 7-chloro derivative undergoes NAS with amines, alcohols, or thiols:
Functionalization at Position 2
Position 2 is modified to enhance biological activity. Common strategies include:
-
Suzuki Coupling : Introduction of aryl/heteroaryl groups using Pd catalysts .
-
Alkylation : Reaction with alkyl halides under basic conditions .
Example Reaction:
Hydrogen Bond-Directed Reactivity
The carbonyl group at position 5 participates in hydrogen bonding, influencing regioselectivity in reactions:
-
Crystallographic Data : The O14–C14 bond (1.230 Å) indicates strong polarization, favoring electrophilic attacks at adjacent positions .
-
Supramolecular Interactions : Chains of C(6) and R(8) rings stabilize intermediates during functionalization .
Biological Activity-Driven Modifications
Derivatives are tailored for antimalarial or antiepileptic applications:
-
Antimalarial Agents : 2-Trifluoromethyl and 5-aryl substitutions improve binding to Plasmodium falciparum DHODH (IC < 50 nM) .
-
Antiepileptic Candidates : 5-Alkylamino groups enhance blood-brain barrier penetration .
Stability and Degradation Pathways
-
Hydrolysis : The trifluoromethyl group stabilizes the ring against acid/base hydrolysis.
-
Photodegradation : UV exposure leads to ring-opening via C–N bond cleavage, forming trifluoroacetic acid byproducts .
Comparative Reactivity of Derivatives
Scientific Research Applications
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . Additionally, it can modulate the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (-CF₃): Enhances thermal stability (high predicted boiling point) and lipophilicity compared to alkoxy or amino groups.
- Chloro (-Cl) : Higher melting point due to stronger intermolecular halogen bonding .
- Alkoxy (-OR) : Lower melting points correlate with increased alkyl chain flexibility .
7-(Trifluoromethyl)-triazolopyrimidine
- Analogous pyrazolopyrimidines use Suzuki-Miyaura cross-coupling for aryl introductions .
Comparison with Other Derivatives
Biological Activity
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.14 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a promising candidate for drug development.
Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit various mechanisms of action:
- Inhibition of Tubulin Polymerization : Several derivatives have shown potent antitubulin activity. For instance, certain analogs demonstrated IC50 values in the low nanomolar range against cancer cell lines by inhibiting tubulin polymerization more effectively than known agents like combretastatin A-4 (CA-4) .
- Antiproliferative Activity : Compounds derived from this scaffold have exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, a derivative showed IC50 values of 0.75 µM against HeLa cells and 1.02 µM against A549 cells .
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Properties : The compound has shown significant activity against multiple cancer cell lines. Its derivatives with various substitutions at the 7-position exhibited enhanced antiproliferative effects and selectivity towards cancer cells .
- Antimicrobial Activity : Similar compounds in this class have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Study on Antiproliferative Activity : A series of derivatives were synthesized and tested for their antiproliferative effects. Notably, compounds with a common 3-phenylpropylamino moiety at the 2-position displayed IC50 values ranging from 83 nM to 101 nM against various cancer cell lines .
- Mechanistic Insights : Research indicated that specific substitutions at the 2-, 5-, and 7-positions of the triazolopyrimidine scaffold influence the interaction with tubulin and microtubule dynamics. This structural variation affects the potency and selectivity of these compounds as inhibitors of tubulin polymerization .
- Zebrafish Model Studies : In vivo studies using zebrafish embryos demonstrated that certain derivatives significantly inhibited HeLa cell growth, indicating their potential for further development as anticancer agents .
Comparative Analysis
To illustrate the biological activity of various derivatives compared to the parent compound:
| Compound Name | Structure Features | Antiproliferative IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Triazole-pyrimidine scaffold with trifluoromethyl group | Not specified | Tubulin inhibition |
| Compound A | Substituted aniline at position 7 | 0.75 (HeLa), 1.02 (A549) | Tubulin polymerization inhibition |
| Compound B | Different aryl substituents at position 7 | 83 nM (various lines) | Antiproliferative via tubulin interaction |
Q & A
Q. What are the optimized synthetic routes for 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, and how do solvent systems influence reaction efficiency?
-
Methodological Answer : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted precursors with triazole derivatives. A two-step protocol using molten-state TMDP (tetramethylenediamine phosphate) or TMDP in ethanol/water (1:1 v/v) is effective for achieving high yields (~85–93%) . Ethanol/water mixtures reduce toxicity risks compared to molten-state conditions while maintaining reactivity. Solvent polarity impacts reaction kinetics: polar protic solvents stabilize intermediates, while aprotic solvents favor cyclization .
-
Key Data :
| Catalyst | Solvent System | Yield (%) | Toxicity Risk |
|---|---|---|---|
| TMDP | Molten-state | 93 | High |
| TMDP | Ethanol/water | 85 | Moderate |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use and NMR (400 MHz) to confirm regioselectivity and trifluoromethyl group integration. For purity, employ TLC (silica gel, EtOAC/light petroleum) and microanalysis (CHNS elemental analysis, ±0.3% tolerance). Melting points (Büchi apparatus) should align with literature values (e.g., 573 K for crystalline forms) .
Advanced Research Questions
Q. What strategies resolve contradictions in catalyst selection for large-scale synthesis (e.g., TMDP vs. piperidine)?
- Methodological Answer : TMDP is preferred over piperidine due to regulatory restrictions on piperidine (used in illicit drug synthesis). However, TMDP’s high toxicity necessitates safety protocols (glovebox handling, waste neutralization). For scale-up, ethanol/water systems mitigate risks while retaining efficiency. Parallel screening of alternative catalysts (e.g., DABCO) is advised .
Q. How can computational methods (DFT/TDDFT) predict electronic properties for functionalization?
- Methodological Answer : DFT studies on analogous triazolopyrimidines reveal that the trifluoromethyl group enhances electron-withdrawing effects, directing electrophilic substitution to the C5 position. TDDFT predicts absorption spectra (λ~300–350 nm), useful for designing fluorescent probes. Use Gaussian09 with B3LYP/6-31G* basis sets for optimization and solvent effects (PCM model) .
Q. What are the challenges in introducing aryl groups via Suzuki coupling, and how are they addressed?
- Methodological Answer : Palladium-catalyzed Suzuki coupling with aryl boronic acids requires PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as an activating agent. Optimize conditions: 1,4-dioxane at 110°C under inert atmosphere (24h), with NaCO as base. Yields >90% are achievable for 5-arylated derivatives. Purify via column chromatography (EtOAc/light petroleum gradient) .
Pharmacological and Mechanistic Questions
Q. How does the trifluoromethyl group influence bioactivity in medicinal chemistry applications?
Q. What in vitro models are used to assess cytotoxicity and mechanism of action?
- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Flow cytometry (Annexin V/PI staining) evaluates apoptosis induction. Western blotting detects caspase-3/9 activation. Compare with control triazolo[1,5-a]pyrimidines lacking CF to isolate substituent effects .
Data Contradiction and Optimization
Q. Why do reported yields vary for similar synthetic protocols, and how can reproducibility be improved?
- Methodological Answer : Variations arise from trace moisture sensitivity of intermediates or inconsistent catalyst activation. Standardize anhydrous conditions (molecular sieves) and pre-dry solvents. Use in situ IR to monitor reaction progress and quench at >95% conversion. Report detailed spectral data for cross-validation .
Functionalization and Applications
Q. What methods enable the synthesis of sulfonamide or thiophene derivatives for structure-activity studies?
- Methodological Answer : React the core with sulfonyl chlorides (DMF, 60°C, 3h) or thiophene-2-carbaldehydes (AcOH, reflux). For sulfonamides, purify via recrystallization (ethanol); for thiophene hybrids, use silica gel chromatography (CHCl/MeOH). Bioassays reveal enhanced antimicrobial activity (MIC ~2–8 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
